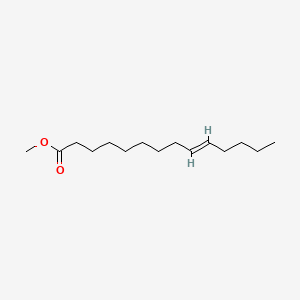

Methyl myristelaidate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E)-tetradec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIPSJUSVXDVPB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fatty Acid Methyl Esters in Biological and Chemical Systems

Fatty acid methyl esters (FAMEs) are esters derived from the reaction of fatty acids with methanol (B129727). wisdomlib.org These compounds play a crucial role in numerous industrial and research settings. In the industrial sector, FAMEs are the primary components of biodiesel, produced through the transesterification of vegetable oils and animal fats. wikipedia.orgtaylorandfrancis.com This process is favored because FAMEs are less corrosive to engines and have a higher cetane number compared to unesterified fatty acids. wikipedia.org

In a biological context, the analysis of FAME profiles serves as a "microbial fingerprinting" tool. wikipedia.org The distinct FAME compositions of microorganisms allow for their identification and characterization, which is valuable for tracking pathological bacterial strains and discovering new species. wikipedia.org Furthermore, circulating fatty acids, often converted to their methyl ester forms for analysis, are considered important biomarkers for various metabolic disorders, including diabetes and cardiovascular disease. mdpi.com Research has also indicated that certain FAMEs, such as methyl palmitate, can act as naturally occurring regulators for members of the peroxisome proliferator-activated receptor (PPAR) family, suggesting a role in controlling metabolic pathways. nih.gov

Methyl Myristelaidate: a Specific Fatty Acid Methyl Ester of Research Interest

Methyl myristelaidate, also known as methyl trans-9-tetradecenoate, is an ester of myristelaidic acid and methanol (B129727). moleculardepot.comscbt.com It is recognized as a high-quality research product utilized in a variety of chemical, biochemical, and immunological applications. moleculardepot.com While specific research applications are still emerging, it is used as a molecular tool in biochemical studies. moleculardepot.com

Below is a table detailing the chemical properties of this compound:

| Property | Value |

| CAS Number | 72025-18-4 |

| Molecular Formula | C15H28O2 |

| Molecular Weight | 240.38 g/mol |

| Appearance | Neat |

| Boiling Point | 306.6±21.0 °C (Predicted) |

| Density | 0.879±0.06 g/cm3 (Predicted) |

| Storage Temperature | -20°C |

This data is compiled from multiple sources. chemicalbook.comsigmaaldrich.com

Overview of Current Research Trajectories and Knowledge Gaps

Natural Presence in Biological Matrices

The distribution of this compound is widespread, with its detection in various organisms highlighting its importance in fundamental biological processes.

Microbial Systems

In the microbial world, this compound is a component of cellular structures and is involved in the synthesis of complex polymers.

The cell membrane of bacteria is a critical barrier and signaling interface, and its lipid composition is finely tuned for survival. In the well-studied bacterium Escherichia coli, fatty acid methyl esters, including a related compound, methyl-(Z)-11-tetradecenoate, are integral to the membrane's structure. nih.govresearchgate.net The composition of these lipids can influence the membrane's fluidity and permeability, which in turn can affect the bacterium's resistance to antimicrobial agents. nih.govresearchgate.net While direct studies on this compound (methyl trans-9-tetradecenoate) in E. coli membranes are less common, the presence and functional significance of similar C14:1 methyl esters underscore the importance of this class of molecules in bacterial physiology. nih.govresearchgate.netnih.gov Research has shown that engineering the abundance of membrane proteins can alter membrane integrity and fatty acid production in E. coli. nih.gov

The bacterium Pseudomonas citronellolis is known for its ability to produce polyesters, which are biodegradable polymers with potential applications in various industries. nih.gov When grown on specific carbon sources, P. citronellolis synthesizes copolyesters that can include monomers derived from various fatty acids. nih.gov Research has demonstrated that when this bacterium is cultured on certain C2 to C4 carbon sources, it produces copolyesters containing 3-hydroxy-7-cis-tetradecenoate as a minor component. nih.gov This indicates that the metabolic pathways in P. citronellolis can process fatty acids related to myristelaidic acid and incorporate them into complex biopolymers. nih.gov

Table 1: Polyester Composition in Pseudomonas citronellolis

| Carbon Source Group | Major Monomer Units | Minor Monomer Units (including C14:1 derivatives) |

| Group I (C2-C4) | 3-hydroxydecanoate, 3-hydroxyoctanoate | 3-hydroxy-5-cis-dodecenoate, 3-hydroxy-7-cis-tetradecenoate |

| Group II (C7-C10) | 3-hydroxyacid with same C number as substrate | Monomers with two fewer or two more carbons |

| Group III (C5 & C6) | Intermediate between Group I and II | Not specified |

Phytological Systems

This compound and related fatty acid methyl esters are also found in the plant kingdom, from marine algae to terrestrial seed oils.

Marine algae are a rich source of diverse lipids, and various species have been shown to contain methyl esters of tetradecanoic acid. csuohio.educore.ac.uk For instance, studies on the red algae of the Gracilaria genus have identified methyl esters of tetradecanoic and 9-octadecenoic acids in several species, including G. birdiae, G. caudata, G. cerviconis, and G. domingensis. core.ac.uk The fatty acid profiles of these seaweeds are of interest for their chemotaxonomic significance and potential biotechnological applications. core.ac.uk Similarly, microalgae like Scenedesmus dimorphus and Chlorella sp. are known to accumulate lipids that can be converted to fatty acid methyl esters, highlighting their potential as a source for these compounds. csuohio.eduresearchgate.net

Table 2: Presence of Related Fatty Acid Methyl Esters in Gracilaria Species

| Species | Methyl Tetradecanoate | Methyl 9-Octadecenoate |

| G. birdiae | Present | Present |

| G. caudata | Present | Present |

| G. cerviconis | Present | Present |

| G. domingensis | Present | Present |

The seed kernels of terrestrial plants are often rich in oils, which are primarily composed of triglycerides of fatty acids. The seed oil of Zanthoxylum bungeanum, a plant used in traditional medicine and cuisine, contains a variety of fatty acids. nih.gov Through processes like acid-catalyzed esterification, these fatty acids can be converted into their corresponding methyl esters. nih.gov While the primary focus of research on this oil has been for biodiesel production, the analysis of its fatty acid composition reveals the presence of various saturated and unsaturated fatty acids that are precursors to their respective methyl esters, including those related to myristelaidic acid. nih.gov

Zoological Systems

The presence of this compound and myristelaidic acid in animal systems is often linked to diet and endogenous metabolic processes, including microbial biohydrogenation in ruminants.

The cuticles of insects are covered in a layer of lipids, including hydrocarbons and fatty acids, which primarily prevent water loss and are also crucial for chemical communication. mdpi.com While a wide array of fatty acids and their derivatives have been identified in these cuticular layers, the specific role of this compound is not extensively documented. However, its precursor, myristelaidic acid, has been identified in the rhizobia bacteria Sinorhizobium meliloti strain LL11, which engages in a symbiotic relationship with alfalfa. mdpi.com This finding suggests a microbial origin for the acid, which is a potential precursor for esterified forms like this compound in associated biological systems. Research into the chemical composition of insect pheromones and cuticular lipids is ongoing, with many compounds still being identified and functionally characterized. moleculardepot.comamericanchemicalsuppliers.com

Myristelaidic acid is a naturally occurring trans fatty acid found in the milk fat of ruminants such as cows and ewes. ontosight.aimedchemexpress.commedchemexpress.comredalyc.org Its presence is a consequence of the biohydrogenation of unsaturated fatty acids by microorganisms in the rumen. While many trans fatty acid isomers are formed during this process, myristelaidic acid (trans-9-C14:1) is one of the specific isomers identified. dcu.iefooddata.dkfooddata.dk Consequently, its methyl ester, this compound, is used as a laboratory standard for the detailed gas chromatographic analysis of the complex fatty acid profile of milk fat. koreascience.krwho.int

Studies have quantified the changes in plasma levels of myristelaidic acid in humans following altered dairy consumption, though significant shifts were not always observed. nih.gov In ewes, myristelaidic acid has been measured in milk fat, although its concentration did not show significant changes in relation to hyperketonemia during early lactation. mdpi.com

Table 1: Identification of Myristelaidic Acid/Methyl Myristelaidate in Mammalian Milk Fat Studies

| Study Focus | Compound Identified | Organism | Significance/Note | Citation |

|---|---|---|---|---|

| GC Method Development | This compound | Bovine (Milk Fat) | Used as a standard for fatty acid analysis. | koreascience.kr |

| Randomized Controlled Study | Myristelaidic acid | Human (Plasma) | Plasma levels monitored with changes in dairy intake. | nih.gov |

| Early Lactation in Ewes | Myristelaidic acid | Ovine (Ewe Milk) | Measured as part of the fatty acid profile in milk. | mdpi.com |

| Genetic Aspects of Milk Fat | Myristelaidic acid | Bovine (Milk) | Listed as a milk fatty acid with low heritability. | redalyc.org |

Recent metabolomic analyses have provided detailed compositional data for avian embryonic fluids. A comprehensive study of chick early amniotic fluid (ceAF) identified a wide range of fatty acids and their methyl esters. Among these, this compound was explicitly detected and quantified.

Table 2: Concentration of this compound in Chick Early Amniotic Fluid

| Compound | Fluid Source | Concentration (μg/mL) | Citation |

|---|---|---|---|

| This compound | Chick Early Amniotic Fluid (ceAF) | 1.061 | mdpi-res.com |

This finding confirms the presence of this compound as a natural component within the developmental environment of avian embryos.

Fermentation Products (e.g., Wine Volatile Compounds)

The aroma and flavor profile of fermented beverages like wine are determined by a complex mixture of volatile compounds produced during fermentation and aging. While hundreds of compounds, including a variety of ethyl and methyl esters, contribute to wine's sensory characteristics, the presence of this compound is not commonly reported. However, one study investigating the effect of pomace contact on wine composition noted that the concentration of myristelaidic acid increased over time, while its cis-isomer, myristoleic acid, decreased. mdpi-res.com This suggests a potential transformation between the two isomers during the winemaking process, although the direct detection of this compound as a volatile compound remains rare. mdpi-res.com Chemical suppliers list this compound as a reference standard, which can be used for analytical purposes in food science, including the study of wine volatiles. scribd.com

Biosynthetic Pathways and Metabolic Intermediates

The formation of this compound is dependent on the biosynthesis of its precursor, myristelaidic acid. This process involves the creation of a C14 fatty acid backbone and the introduction of a trans double bond.

Endogenous Biosynthesis of Myristelaidic Acid Precursors

The precursor to both myristelaidic acid and its cis-isomer, myristoleic acid, is the saturated fatty acid, myristic acid (C14:0). The biosynthesis of myristic acid occurs through the fatty acid synthesis pathway, where acetyl-CoA is elongated.

The introduction of a double bond into myristic acid to form myristoleic acid (cis-9-tetradecenoic acid) is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1), also known as delta-9 desaturase. metabolon.comchemeurope.comwikipedia.org This enzyme inserts a cis double bond at the n-9 position of the fatty acid chain.

Myristelaidic acid (trans-9-tetradecenoic acid) is the trans-isomer of myristoleic acid. ontosight.aiasau.rucaymanchem.com The formation of this trans-isomer in biological systems is less direct than the synthesis of its cis counterpart. In ruminant animals, the formation occurs via microbial enzymatic activity in the rumen, which isomerizes the cis-double bonds of dietary unsaturated fatty acids to trans-double bonds as an intermediate step in biohydrogenation. dcu.ie Outside of ruminants, the direct endogenous synthesis of myristelaidic acid is not a primary metabolic pathway. However, research has shown that when presented with both isomers, certain enzymatic systems show a preference for the trans configuration. For example, the enzyme N-myristoyltransferase exhibits a higher affinity and reaction velocity for myristelaidoyl-CoA compared to myristoleoyl-CoA, the CoA thioester of its cis-isomer. caymanchem.compnas.org

Once myristelaidic acid is formed, it can be esterified with methanol (B129727) to produce this compound. This esterification can occur as part of cellular lipid metabolism or during analytical preparation for techniques like gas chromatography. labtorg.kz

Esterification Mechanisms in Biological Systems

The formation of this compound from myristelaidic acid and methanol is an esterification reaction. In biological systems, there are two primary enzymatic pathways for the synthesis of fatty acid esters. creative-proteomics.com

The first and most common pathway involves the direct esterification of a free fatty acid with an alcohol, a reaction catalyzed by enzymes such as lipases. nih.gov This reaction is, in principle, the reverse of hydrolysis. Lipases, which are technically hydrolases, can drive the synthesis of esters under specific conditions, for example, in non-aqueous environments or when the water by-product is removed. psu.edu Various lipases, such as those from Candida and Rhizomucor species, are known to catalyze the esterification of a wide range of fatty acids. nih.gov

The second major pathway involves the condensation of an acyl-coenzyme A (acyl-CoA) molecule with an alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). wikipedia.orgnih.gov In this mechanism, the fatty acid (myristelaidic acid) is first activated to its CoA thioester, myristelaidoyl-CoA. This activated fatty acid can then be transferred to an alcohol, such as methanol, to form the corresponding ester. AATs are responsible for the biosynthesis of a wide variety of esters that contribute to the flavor and aroma of fruits. nih.gov

Integration within Oxylipin Metabolism

Oxylipins are a large family of signaling molecules derived from the oxygenation of polyunsaturated fatty acids (PUFAs). nih.govnih.gov The synthesis is initiated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which introduce oxygen into the fatty acid chain. nih.gov

As a monounsaturated fatty acid, myristelaidic acid can potentially be a substrate for these oxygenating enzymes, although it is generally less reactive than polyunsaturated fatty acids. nih.gov If oxygenated, it would form hydroxylated or hydroperoxylated derivatives, thereby entering the oxylipin metabolic network. These oxidized fatty acids can then undergo further enzymatic conversions or be incorporated into more complex lipids. epa.govmdpi.com

The metabolism of fatty acid methyl esters themselves has been studied, showing they can be absorbed and integrated into cellular lipids. nih.gov Once formed, this compound or its downstream metabolites can influence cellular signaling. For instance, fatty acid methyl esters have been identified as naturally occurring regulators of peroxisome proliferator-activated receptors (PPARs), which are key transcription factors in lipid metabolism. nih.gov The degradation and removal of oxylipins are also tightly controlled, often through pathways like mitochondrial β-oxidation, which serves as a metabolic checkpoint for these potent signaling molecules. youtube.com

Enzymatic Biotransformations of Unsaturated Fatty Acids

The biosynthesis and subsequent transformations of myristelaidic acid involve several key enzymatic steps. The precursor, myristic acid (a saturated 14-carbon fatty acid), can be desaturated to form its monounsaturated counterpart. nih.govnih.gov The enzyme stearoyl-CoA desaturase-1 is responsible for creating the cis-isomer, myristoleic acid, by introducing a double bond at the Δ9 position. wikipedia.orgmetabolon.com The formation of the trans-isomer, myristelaidic acid, can occur through isomerization, a process that can happen during industrial hydrogenation but also has biological parallels. wikipedia.org For instance, some enzymes, like dihydroceramide (B1258172) Δ4-desaturase, are specialized in creating trans double bonds. nih.gov

Once formed, myristelaidic acid must be activated to its coenzyme A (CoA) derivative, myristelaidoyl-CoA, to participate in most metabolic pathways. caymanchem.com This activation is a crucial step. It has been shown that myristelaidic acid is converted to its CoA derivative at a faster rate than its cis isomer, myristoleic acid. caymanchem.com

This activated form, myristelaidoyl-CoA, is a central intermediate for various transformations:

Esterification: As discussed, it can be esterified with an alcohol by alcohol acyltransferases to form esters like this compound. wikipedia.org

β-Oxidation: It can be broken down through the β-oxidation pathway to generate energy. youtube.com The presence of a trans double bond requires an additional isomerase enzyme for the process to proceed. youtube.com

Elongation: The fatty acid chain can be extended by elongase enzymes. Studies have shown that myristic acid is more readily elongated to palmitic acid than palmitic acid is to stearic acid. nih.gov

Further Modification: The fatty acid can be a substrate for other enzymes, such as cytochrome P450s, which can introduce hydroxyl groups or perform other modifications. metabolon.com

Chemical Synthesis Approaches

Conventional chemical methods for synthesizing this compound primarily involve the direct esterification of myristelaidic acid or the transesterification of triglycerides containing myristelaidate moieties. These approaches are well-established for the production of various fatty acid methyl esters.

Direct Esterification of Myristelaidic Acid

Direct esterification is a fundamental reaction in organic chemistry for the formation of esters. In the context of this compound synthesis, this process involves the reaction of myristelaidic acid with methanol in the presence of an acid catalyst.

The reaction is typically carried out by refluxing the fatty acid and an excess of methanol with a catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov The use of an excess of the alcohol helps to shift the equilibrium towards the formation of the ester product. The water produced during the reaction is often removed to further drive the reaction to completion. For the related saturated fatty acid, myristic acid, high conversions (98-100%) to methyl myristate have been achieved using sulfated zirconia as a solid acid catalyst. nih.gov While specific data for myristelaidic acid is limited, similar conditions would be expected to yield this compound.

Table 1: General Parameters for Direct Esterification of Fatty Acids

| Parameter | Typical Conditions |

| Reactants | Myristelaidic Acid, Methanol |

| Catalyst | Sulfuric Acid, Hydrochloric Acid, Solid Acids |

| Molar Ratio | Excess Methanol to Fatty Acid |

| Temperature | Reflux temperature of methanol (approx. 65 °C) |

| Reaction Time | Several hours |

Transesterification from Triglycerides or Other Esters

Transesterification is a widely used industrial process for the production of fatty acid methyl esters, commonly known as biodiesel, from vegetable oils and animal fats. This method can be applied to source oils rich in myristelaidate triglycerides to produce this compound. The process involves reacting the triglyceride with an alcohol, typically methanol, in the presence of a catalyst. nih.gov

Fractional Distillation Methods

Following the synthesis of a mixture of fatty acid methyl esters via transesterification, fractional distillation is a crucial purification step to isolate individual esters like this compound. This technique separates components of a mixture based on their differences in boiling points. google.com Since the boiling points of different FAMEs are often close, fractional distillation under vacuum is employed to lower the boiling points and prevent thermal decomposition of the unsaturated esters. nih.gov

This method allows for the separation of FAMEs into narrower cuts or even individual components, enabling the production of high-purity this compound. google.com The efficiency of the separation depends on the number of theoretical plates in the distillation column and the operating conditions, such as pressure and temperature.

Biocatalytic Synthesis and Enzymatic Processes

Biocatalytic methods, primarily utilizing lipases, offer a greener and more specific alternative to conventional chemical synthesis for the production of this compound. These enzymatic processes can be conducted under milder reaction conditions, often leading to higher purity products with fewer side reactions.

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that can catalyze both the hydrolysis of fats and oils and the reverse reaction of esterification in non-aqueous or micro-aqueous environments. nih.gov This catalytic duality makes them highly suitable for synthesizing this compound through either the direct esterification of myristelaidic acid with methanol or the transesterification of myristelaidate-containing triglycerides. nih.govnih.gov

Immobilized lipases are often preferred in industrial applications as they offer enhanced stability and can be easily recovered and reused for multiple reaction cycles. nih.gov A variety of lipases from different microbial sources, such as Candida antarctica and Thermomyces lanuginosus, have been successfully used for the synthesis of FAMEs. nih.govnih.gov The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol (methanol) to release the ester product. nih.gov

Optimization of Biocatalytic Reaction Parameters

The efficiency of lipase-catalyzed synthesis of this compound is influenced by several key parameters that can be optimized to maximize the yield and reaction rate. These parameters include temperature, enzyme concentration, substrate molar ratio, and water content.

Studies on the enzymatic synthesis of other fatty acid esters have shown that optimizing these conditions is crucial. For instance, in the synthesis of β-sitostanol esters, response surface methodology (RSM) was used to investigate the effects of temperature, enzyme dosage, acyl donor concentration, and reaction time, leading to very high esterification efficiencies (86-97%). Similarly, for the production of fructose (B13574) stearate, the initial stearic acid/fructose molar ratio was found to have the greatest positive effect on the yield. The stability of the lipase (B570770) itself is also a critical factor, and it is affected by the reaction conditions. nih.gov Therefore, a systematic optimization of these parameters is essential for developing an efficient biocatalytic process for this compound production.

Table 2: Key Parameters for Optimization of Lipase-Catalyzed Ester Synthesis

| Parameter | Influence on Reaction |

| Temperature | Affects reaction rate and enzyme stability. |

| Enzyme Loading | Higher concentration generally increases rate, up to a saturation point. |

| Substrate Molar Ratio | Affects reaction equilibrium and can influence enzyme inhibition. |

| Water Activity (aw) | Crucial for maintaining lipase catalytic activity; too much water can favor hydrolysis. |

| Solvent | Can affect enzyme activity and substrate solubility. |

Derivatization for Enhanced Analytical Resolution

For the accurate analysis of fatty acids such as myristelaidic acid, a derivatization step is often essential. This process chemically modifies the compound to improve its volatility and reduce its polarity, making it more suitable for analysis by methods like gas chromatography (GC). The most common derivatization for fatty acids is the conversion to their corresponding fatty acid methyl esters (FAMEs).

Fatty Acid Methyl Ester (FAME) Preparation

The conversion of myristelaidic acid to this compound is a critical sample preparation step for enhancing analytical resolution. In their natural state, free fatty acids are highly polar and can form hydrogen bonds, which can lead to issues such as poor peak shape and adsorption on the analytical column during gas chromatography. sigmaaldrich.com Neutralizing the polar carboxyl group by converting it to a less polar methyl ester overcomes these challenges. sigmaaldrich.com This process allows for separation based on boiling point, degree of unsaturation, and even the geometric configuration (cis vs. trans) of the double bonds. sigmaaldrich.com

The resulting methyl esters, including this compound, exhibit excellent stability and can be prepared quantitatively for GC analysis. sigmaaldrich.com The general reaction involves the condensation of the carboxylic acid group of the fatty acid with methanol, typically in the presence of a catalyst. sigmaaldrich.com

The preparation of FAMEs can be achieved through various methods, including acid-catalyzed or base-catalyzed esterification and transesterification. nih.gov Acid-catalyzed methods are effective for esterifying free fatty acids directly. sigmaaldrich.comnih.gov For lipids containing bound fatty acids, such as triglycerides or phospholipids, a two-step process involving saponification (hydrolysis with a base) to release the free fatty acids, followed by acid-catalyzed methylation, is often employed. nih.gov

A direct transesterification method can also be used, particularly for samples like microalgae biomass. This process involves saponifying the lipids into fatty acid salts and then transesterifying them into FAMEs using a catalyst, thereby simplifying the workflow. nih.gov

Use of Specific Reagents for Derivatization (e.g., Boron Trifluoride/Methanol, Methyl Chloroformate)

Several specific reagents are employed to facilitate the efficient conversion of fatty acids to their methyl esters.

Boron Trifluoride/Methanol (BF₃/MeOH)

Boron trifluoride in methanol is a widely used and effective esterification reagent. srlchem.com It acts as a powerful Lewis acid catalyst, protonating the oxygen of the carboxyl group on the fatty acid. This protonation makes the carboxylic acid significantly more reactive toward nucleophilic attack by methanol, leading to the formation of the methyl ester and water. sigmaaldrich.com Solutions are commercially available, often as a 10-14% mixture of BF₃ in methanol. sigmaaldrich.comsrlchem.comsigmaaldrich.com

The general procedure involves heating the fatty acid sample (like myristelaidic acid) with the BF₃/MeOH reagent. For instance, a sample of 1-25 mg can be heated with 2 mL of 12% BCl₃-methanol at 60 °C for 5-10 minutes to achieve derivatization. sigmaaldrich.com In another protocol, free fatty acids are methylated with 10% BF₃ in methanol at 37°C for 20 minutes. nih.gov While highly effective, it is noted that BF₃/MeOH can produce artifacts with certain unstable fatty acids, such as those containing cyclopropane (B1198618) rings. nih.gov

Interactive Data Table: Typical Conditions for FAME Preparation using BF₃/Methanol

| Parameter | Condition | Source |

| Reagent | Boron trifluoride in methanol (10-14%) | sigmaaldrich.comnih.govsrlchem.com |

| Sample Size | 1-25 mg | sigmaaldrich.com |

| Reaction Temperature | 37°C - 60°C | sigmaaldrich.comnih.gov |

| Reaction Time | 5-20 minutes | sigmaaldrich.comnih.gov |

| Catalysis | Acid-catalyzed esterification | sigmaaldrich.com |

Methyl Chloroformate (MCF)

Methyl chloroformate is another versatile derivatization reagent capable of converting molecules with carboxylic acid and/or amino groups into stable and volatile derivatives for GC-MS analysis. researchgate.netnih.gov The derivatization with MCF occurs in a basic aqueous environment, often using pyridine (B92270) to ensure the system remains homogeneous. researchgate.net

The reaction mechanism involves the attack of the carboxylate ion (from the deprotonated myristelaidic acid) on the methyl chloroformate. This forms a mixed anhydride (B1165640) intermediate. researchgate.net This intermediate is then attacked by an alcohol (such as 1-propanol (B7761284) or methanol), leading to the formation of the corresponding ester (e.g., propyl myristelaidate or this compound). nih.govresearchgate.net This method is noted for producing derivatives with good analytical performance and reproducibility. researchgate.net

Interactive Data Table: Derivatization Reaction Overview

| Reagent | Functional Group Targeted | Reaction Principle | Resulting Product | Analytical Method |

| Boron Trifluoride/Methanol | Carboxylic Acid | Acid-catalyzed esterification | Methyl Ester | GC |

| Methyl Chloroformate | Carboxylic Acid / Amino | Alkylation via mixed anhydride | Alkyl Ester / Carbamate | GC-MS |

Analytical Characterization and Quantification of Methyl Myristelaidate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating methyl myristelaidate from other fatty acid methyl esters (FAMEs) and lipid components. Gas chromatography is the most prevalent method, offering high resolution and sensitivity. restek.comgcms.cz Thin-layer chromatography also serves a valuable role, particularly in the preliminary fractionation of lipid samples. nih.gov

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like FAMEs. gcms.cz The process involves vaporizing the sample and passing it through a long column, where individual components are separated based on their interaction with the stationary phase lining the column. restek.com

The choice of the capillary column is paramount for achieving successful separation of FAMEs. For the analysis of this compound and other FAMEs, highly polar capillary columns are generally preferred due to their ability to resolve complex mixtures, including geometric isomers. gcms.cz Columns with cyanopropyl-based stationary phases are particularly effective for separating cis and trans isomers. restek.com

Several commercially available columns have proven effective for the analysis of this compound and other FAMEs:

FAMEWAX: These columns, featuring a polyethylene (B3416737) glycol stationary phase, provide excellent resolution for FAMEs from both plant and animal origins. restek.com They are particularly adept at resolving polyunsaturated FAMEs. restek.comgcms.cz

Rt-2560: This highly polar biscyanopropyl polysiloxane column is specifically designed for the detailed separation of cis and trans FAME isomers. restek.comkoreascience.kr It is capable of resolving a wide range of FAMEs, from short-chain to long-chain and polyunsaturated fatty acids. koreascience.kr

HP-88: This is another highly polar capillary column used for the separation of FAMEs, including the resolution of cis and trans isomers. nih.gov

DB-225MS: A mid-to-high polarity column that has been utilized in the separation of FAMEs, though it may show less efficiency in separating complex geometric isomers compared to more polar columns. researchgate.netmdpi.com

SLB-IL111: This is an extremely polar ionic liquid-based capillary column that has demonstrated superior performance in the separation of geometric isomers of FAMEs, offering baseline separation in some cases. researchgate.netmdpi.com

The selection of a specific column often depends on the complexity of the sample matrix and the specific analytical goals. For instance, a study comparing HP-5MS, DB-225MS, and SLB-IL111 columns found that the SLB-IL111 provided the best separation for geometric isomers of linoleic acid methyl ester. researchgate.netmdpi.com

Table 1: Commonly Used GC Columns for this compound Analysis

| Column Name | Stationary Phase Type | Polarity | Key Applications |

|---|---|---|---|

| FAMEWAX | Polyethylene Glycol (Carbowax-type) | Polar | General FAME analysis, polyunsaturated FAMEs restek.comgcms.cz |

| Rt-2560 | Biscyanopropyl Polysiloxane | Highly Polar | Separation of cis/trans FAME isomers restek.comkoreascience.kr |

| HP-88 | Cyanopropyl Polysiloxane | Highly Polar | FAME analysis, including geometric isomers nih.gov |

| DB-225MS | Cyanopropylphenyl Polysiloxane | Medium/High Polar | General FAME analysis researchgate.netmdpi.com |

| SLB-IL111 | Ionic Liquid | Extremely Polar | High-resolution separation of geometric isomers researchgate.netmdpi.com |

A significant challenge in fatty acid analysis is the separation of geometric isomers, such as this compound (trans) and its cis counterpart, methyl myristoleate (B1240118). Highly polar cyanopropyl capillary columns are the industry standard for this purpose. gcms.cz The use of long capillary columns, often 100 meters, enhances the resolution between these closely related compounds. restek.comwho.int

Time-temperature programmed gas chromatography methods have been shown to improve the separation of cis/trans isomers of C14:1 (myristoleate/myristelaidate), C16:1, C18:1, C18:2, and C18:3 fatty acids when compared to isothermal programs. semanticscholar.org The elution order of cis and trans isomers can depend on the stationary phase; for example, on biscyanopropyl phases like the Rt-2560, trans isomers typically elute before their cis counterparts. restek.com The extreme polarity of ionic liquid columns like the SLB-IL111 has proven particularly effective for the baseline separation of challenging geometric isomers. researchgate.netmdpi.com

Following separation in the GC column, the eluted compounds are detected. The two most common detectors used for FAME analysis are the Flame Ionization Detector (FID) and Mass Spectrometry (MS).

Flame Ionization Detector (FID): The FID is a robust and widely used detector for the quantification of organic compounds like FAMEs. nih.govkoreascience.kr It offers high sensitivity and a wide linear range. Quantification is based on the area of the chromatographic peak, which is proportional to the amount of the compound present.

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides not only quantification but also structural information, aiding in the definitive identification of compounds. mdpi.com The mass spectrometer fragments the eluting molecules and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. scbt.com This is particularly useful for distinguishing between isomers that may have similar retention times.

Thin-layer chromatography is a valuable technique for the preliminary separation of total lipids into different classes, such as phospholipids, triglycerides, and free fatty acids, before GC analysis. nih.gov This fractionation simplifies the sample matrix, which can improve the subsequent GC analysis by reducing the number of interfering compounds.

In some applications, TLC plates impregnated with silver nitrate (B79036) (Ag-TLC) are used to separate FAMEs based on their degree of unsaturation and the geometry of their double bonds. semanticscholar.org This method can be used to separate cis and trans fractions prior to GC analysis, although some studies have noted that co-elution of certain trans isomers can still occur in the subsequent GC run. semanticscholar.org

Gas Chromatography (GC)

Spectroscopic Characterization Methods

While chromatography is essential for separation, spectroscopy provides detailed information about the molecular structure of this compound.

Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups. A characteristic peak for trans unsaturated fatty acids, including this compound, appears in the infrared spectrum around 966 cm⁻¹. gcms.cz This absorption is due to the out-of-plane bending of the C-H bonds on the trans double bond. gcms.cz

Mass Spectrometry (MS) in FAME Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of FAMEs, including this compound. mdpi.comresearchgate.net This method offers high chromatographic resolution, enabling the separation of complex fatty acid mixtures, and provides mass spectra that allow for confident identification of individual components. mdpi.com

In a typical GC-MS analysis, FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column. The choice of column is critical for resolving isomers. Highly polar cyanopropyl capillary columns (like the SP-2560 or DB-225MS) or extremely polar ionic liquid-based columns (such as the SLB-IL111) are often employed to achieve separation between cis and trans isomers, which can be challenging on non-polar columns (like the HP-5MS). mdpi.comresearchgate.netresearchgate.net For instance, studies comparing different columns have shown that while a non-polar HP-5MS column may co-elute this compound (trans-9-C14:1) and its cis isomer, methyl myristoleate (cis-9-C14:1), a more polar DB-225MS or an ionic liquid SLB-IL111 column can successfully separate them. mdpi.comresearchgate.net

Once separated by the GC, the eluted esters enter the mass spectrometer, which is commonly operated in electron impact (EI) ionization mode. mdpi.com The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For this compound (C15H28O2, molecular weight 240.38 g/mol ), the mass spectrum would be compared against spectral libraries, such as the NIST WebBook, for identification. nist.govsigmaaldrich.com The mass spectrum of its saturated counterpart, methyl myristate, shows characteristic fragments at m/z 74 (from McLafferty rearrangement), 87, 143, and the molecular ion peak at m/z 242. massbank.eu The spectrum for this compound will be very similar, with the molecular ion at m/z 240, and its fragmentation pattern is key to confirming its identity.

Table 1: GC Column Comparison for FAME Isomer Separation This table illustrates the comparative performance of different GC columns in separating geometric isomers of C14:1 fatty acid methyl esters.

| GC Column Type | Stationary Phase | Polarity | Separation of this compound (trans) & Methyl Myristoleate (cis) | Reference |

|---|---|---|---|---|

| HP-5MS | (5%-Phenyl)-methylpolysiloxane | Non-polar | Co-elution / Poor separation | mdpi.comresearchgate.net |

| DB-225MS | 50% Cyanopropylphenyl-methylpolysiloxane | Medium/High-polar | Successful separation | mdpi.comresearchgate.net |

| SLB-IL111 | Ionic Liquid | Extremely-polar | Baseline separation | mdpi.comresearchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Trans Fatty Acid Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for the quantitative analysis of total trans fatty acids. gcms.cz While it does not typically separate individual trans fatty acids like this compound from other trans isomers (e.g., methyl palmitelaidate or methyl elaidate), it can quantify the total trans content based on a characteristic absorption band. gcms.cz

This method leverages the fact that the trans carbon-carbon double bond (=C-H) exhibits a distinct out-of-plane bending vibration that results in a strong absorption peak in the infrared spectrum around 966 cm⁻¹. gcms.cz Its cis counterpart, in contrast, shows a broad peak below 800 cm⁻¹, which does not interfere. gcms.cz The infrared spectra of various trans fatty acid methyl esters, including this compound, are nearly identical in the key region because the absorption is characteristic of the trans-vinylene group, regardless of the fatty acid chain length. gcms.cz

For quantitative analysis, a calibration curve is generated using standard solutions of a known trans fatty acid methyl ester, such as methyl elaidate, at various concentrations. The area or height of the peak at 966 cm⁻¹ is plotted against the concentration. gcms.cz The total trans fat content in an unknown methylated sample can then be determined by measuring its absorption at this wavenumber and interpolating from the calibration curve. This technique is significantly faster than GC, allowing for high-throughput screening of many samples in a short time. gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipid Composition

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) and carbon-¹³ (¹³C-NMR), is a powerful non-destructive technique used to provide detailed structural information about lipids and their methyl esters. researchgate.netcusat.ac.in While GC-MS is superior for quantifying individual FAMEs in a complex mixture, NMR can provide information on the total amount of certain functional groups and can be used to confirm the structure of isolated compounds like this compound.

In the ¹H-NMR spectrum of a FAME, specific protons give characteristic signals. For this compound, key signals would include:

A singlet around 3.6-3.7 ppm corresponding to the methyl ester protons (-OCH₃). researchgate.net

Signals for the olefinic protons (-CH=CH-) of the trans double bond, typically found in the region of 5.3-5.4 ppm.

A triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃) of the fatty acid chain.

Multiplets for the various methylene (B1212753) groups (-CH₂-) along the aliphatic chain.

¹H-NMR is also effectively used to monitor the conversion of triglycerides to FAMEs during transesterification, where the disappearance of glyceridic proton signals and the appearance of the sharp methyl ester singlet confirm the reaction's completion. researchgate.net

Advanced Sample Preparation Protocols

The accuracy of any analytical method for this compound is highly dependent on the efficiency and reliability of the sample preparation, which involves extracting the lipids from their matrix and converting them into volatile methyl esters.

Extraction of Lipids from Diverse Biological Matrices

Before analysis, lipids must be extracted from the source material, which can range from processed foods and oils to biological tissues. researchgate.netupm.edu.my The primary goal is to efficiently isolate the lipids without altering their fatty acid composition, for example, by causing oxidation or isomerization.

A widely used and referenced method for lipid extraction is the Folch method or variations thereof. researchgate.netupm.edu.my This procedure typically involves homogenizing the sample in a chloroform-methanol mixture (commonly 2:1, v/v). upm.edu.myscielo.br The addition of water or a salt solution causes the mixture to separate into two phases: an upper aqueous-methanolic phase containing non-lipid components and a lower chloroform (B151607) phase containing the extracted lipids. upm.edu.my The lipid-containing layer is then collected, and the solvent is evaporated, leaving the purified lipid extract ready for further processing. This method is considered mild and effective for a wide variety of matrices. researchgate.net

Optimized Saponification and Methylation Procedures

Once lipids are extracted, the fatty acids within triglycerides and other complex lipids must be converted to FAMEs to increase their volatility for GC analysis. restek.com This is a two-step process involving saponification followed by methylation, or a one-step transesterification.

Saponification: This step involves hydrolyzing the ester bonds in the lipid extract using a strong base. The sample is typically heated with a solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol (B129727) or ethanol. gcms.cznih.gov This process liberates the fatty acids as their corresponding potassium or sodium salts (soaps) and releases glycerol.

Methylation: After saponification, the free fatty acid salts are converted into methyl esters. A common and effective reagent for this is boron trifluoride (BF₃) in methanol (e.g., 14% BF₃/methanol solution). gcms.cz The mixture is heated to complete the reaction. gcms.cz Alternatively, acid-catalyzed methylation can be performed using methanolic hydrogen chloride (HCl). nih.gov The resulting FAMEs are non-polar and are extracted from the reaction mixture into a solvent like hexane, which is then concentrated and injected into the GC. gcms.cznih.gov

Optimizing these procedures is crucial. For example, methylation at high temperatures (e.g., 80°C or 100°C) can sometimes lead to the formation of artifacts or cause isomerization of certain fatty acids, particularly conjugated dienes. nih.govresearchgate.net Milder conditions are sometimes preferred to preserve the original fatty acid profile. researchgate.net

Method Validation and Quality Control in Quantitative Analysis

For the reliable quantification of this compound, analytical methods must be properly validated, and robust quality control measures must be implemented. mdpi.comupm.edu.my Method validation ensures that the analytical procedure is fit for its intended purpose.

Key validation parameters for quantitative FAME analysis include:

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by creating a calibration curve with standards at multiple concentration levels and evaluating the correlation coefficient (R²), which should ideally be close to 1.0. gcms.cz

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.comsemanticscholar.org For GC-MS analysis of FAMEs, LOQ values can be in the range of µg/mL. mdpi.com

Accuracy: The closeness of the measured value to the true or accepted reference value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. mdpi.com

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., intraday and interday repeatability). mdpi.com

The importance of quality control is highlighted by inter-laboratory studies, such as a WHO ring trial on TFA analysis, which showed wide variations in results between different laboratories analyzing the same samples. who.int These discrepancies were attributed to differences in methodology, calibration standards, and lack of in-house quality control. who.int Therefore, the routine use of CRMs, internal standards, and participation in proficiency testing schemes are essential for ensuring the accuracy and comparability of data for this compound and other fatty acids. who.intcato-chem.com

Table 2: Key Method Validation Parameters for FAME Analysis This table summarizes essential parameters for validating a quantitative analytical method for fatty acid methyl esters.

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity (R²) | Measures the correlation between concentration and instrument response. | > 0.99 | gcms.cz |

| Accuracy (%) | Closeness of a measured value to the true value, often tested with CRMs. | Typically 80-120% recovery | mdpi.com |

| Precision (RSD %) | Agreement between repeated measurements of the same sample. | < 10-15% | mdpi.com |

| LOD (µg/mL) | Lowest analyte concentration that can be reliably detected. | Method- and instrument-dependent | mdpi.comsemanticscholar.org |

| LOQ (µg/mL) | Lowest analyte concentration that can be reliably quantified. | Method- and instrument-dependent | mdpi.comsemanticscholar.org |

Biological and Ecological Functions of Methyl Myristelaidate

Contributions to Cellular and Molecular Processes

The influence of methyl myristelaidate at the cellular level is primarily rooted in its nature as a fatty acid ester. Its incorporation into cellular structures and its interaction with metabolic machinery can have significant downstream effects.

Role in Membrane Lipid Structure and Function

The composition of a cell's lipid bilayer is critical for its structural integrity and function, including fluidity, permeability, and the activity of membrane-bound proteins. wikipedia.org Fatty acids are fundamental components of these membranes, typically as part of larger phospholipid molecules. wikipedia.org The specific characteristics of these fatty acids, such as chain length and the presence and configuration of double bonds, dictate the physical properties of the membrane. wikipedia.org

Research on myristoleic acid (the cis-isomer of myristelaidic acid) provides insight into how a C14:1 fatty acid influences membrane characteristics. Studies on bilayers composed of monoglycerides (B3428702) and fatty acids, which are models for primitive cell membranes, show that the inclusion of myristoleic acid destabilizes the membrane structure and increases ion permeability. nih.gov This effect is partly attributed to the chain-length mismatch between myristoleic acid (C14) and other components like monoolein (B16389) (C18), which can promote structural defects. nih.gov The thickness of myristoleic acid/myristoleate (B1240118) membranes has been estimated to be between 2.5 and 2.7 nanometers. researchgate.net

In the bacterium Acholeplasma laidlawii, exogenous fatty acids like myristelaidate (the trans-isomer) can be incorporated into the membrane and undergo chain elongation. asm.org The extent of this elongation correlates with the physical properties of the fatty acid, indicating that the cell adjusts its membrane composition based on the available substrates to maintain optimal function. asm.org While cis-isomers like myristoleic acid introduce a significant kink in the fatty acid chain, decreasing packing and increasing fluidity, trans-isomers like myristelaidic acid have a more linear shape. This structural difference generally results in tighter packing within the membrane, leading to decreased fluidity compared to their cis-counterparts.

Influence on Bacterial Physiology (e.g., Antibiotic Resistance in Escherichia coli)

The lipid composition of bacterial membranes is a crucial factor in their survival and interaction with the environment, including their response to antibiotics. nih.govresearchgate.net Alterations in membrane fatty acids can affect its integrity and permeability to antimicrobial agents.

A study investigating the link between bacterial lipid composition and antibiotic resistance in multi-resistant Escherichia coli identified a significant relationship involving a C14:1 methyl ester. nih.govresearchgate.net The research found that the presence of methyl-(Z)-11-tetradecenoate, an isomer of this compound, in the bacterial membrane correlated with a lower rate of antimicrobial resistance. nih.govresearchgate.net This suggests that specific fatty acid methyl esters within the membrane can influence the bacterium's susceptibility to antibiotics. While this study focused on the Z-11 isomer, it highlights the potential for different C14:1 esters to modulate bacterial physiology.

Furthermore, enzymatic processes involving methyl esterification are known to occur in E. coli. The enzyme protein methylase II is responsible for the esterification of free carboxyl groups in ribosomal proteins, a process that occurs predominantly on the 30S ribosomal subunit. nih.gov This demonstrates that methyl esterification is a relevant biochemical modification within E. coli, although its direct connection to fatty acid metabolism and antibiotic resistance requires further study.

Ecological and Inter-Organismal Interactions

This compound and related fatty acid esters are significant in the chemical language of insects, mediating communication and providing essential functions for survival.

Involvement in Insect Chemical Communication (e.g., Pheromone Precursors)

Many insects, particularly moths (Lepidoptera), utilize fatty acid derivatives as sex pheromones to attract mates. researchgate.netnih.gov These chemical signals are often biosynthesized from common fatty acids like palmitic (C16) and stearic (C18) acids through a series of enzymatic modifications, including desaturation and chain-shortening. nih.govlu.se

Unsaturated C14 fatty acids, the parent acids of this compound, are key intermediates in these pathways. For example, research on the beet armyworm (Spodoptera exigua) showed that the pheromone precursor (Z,E)-9,12-tetradecadienoic acid is produced from (Z)-9-tetradecenoic acid (myristoleic acid). lu.se This C14 acid is itself derived from palmitic acid through desaturation and one cycle of chain-shortening (β-oxidation). lu.se Similarly, studies on the European grapevine moth (Lobesia botrana) have detailed a biosynthetic pathway where (Z)-11-tetradecenoic acid is chain-shortened to produce a C12 pheromone precursor. d-nb.info These pathways demonstrate that C14 unsaturated fatty acids are crucial building blocks that can be modified to create a diverse array of species-specific pheromone components. The final pheromone molecule is often an alcohol, aldehyde, or an ester, such as an acetate (B1210297) ester, formed in the terminal steps of the pathway. nih.gov

| Precursor Fatty Acid | Key Transformation(s) | Resulting Pheromone/Precursor Class | Example Insect(s) |

| Palmitic Acid (C16:0) | Desaturation & Chain Shortening | C14 Unsaturated Acyl-CoA | Spodoptera species lu.se |

| (Z)-9-Tetradecenoic Acid (C14:1) | Desaturation | C14 Di-unsaturated Acyl-CoA | Spodoptera exigua lu.se |

| (Z)-11-Tetradecenoic Acid (C14:1) | Chain Shortening | C12 Unsaturated Acyl-CoA | Lobesia botrana d-nb.info |

| Dodecanoic Acid (C12:0) | Desaturation & Modification | Dodecadienol (C12 alcohol) | Codling Moth (Cydia pomonella) slu.se |

Functional Significance in Cuticular Chemistry (e.g., Bactrocera tryoni)

The insect cuticle is coated with a complex layer of lipids that prevents water loss and protects against pathogens. mdpi.comnih.gov These cuticular compounds also serve as a critical medium for chemical communication, including species and sex recognition. mdpi.com

In the Queensland fruit fly (Bactrocera tryoni), a comprehensive analysis of its cuticular chemistry revealed a complex mixture of compounds, including a series of saturated and unsaturated C12 to C20 esters. mdpi.comnih.gov These esters, which include methyl, ethyl, and propyl esters, were found to be specific to mature females, suggesting a role in sexual signaling or mate recognition. mdpi.comnih.gov This finding is significant as sexual dimorphism in cuticular chemistry is a common driver in the evolution of mating systems in insects. scispace.com

While this compound was not individually quantified, its presence is consistent with the reported class of unsaturated C14 esters. Research has also identified several of these fatty acid esters in the rectal glands of female B. tryoni, supporting the hypothesis that these glands produce the compounds, which are then distributed over the cuticle during grooming. plos.org The variation in the relative abundance of these esters among different Bactrocera species suggests they may play a role in species recognition, preventing interbreeding. mdpi.com

| Compound Class | Presence in Bactrocera tryoni | Putative Function |

| Spiroacetals | Mature Females | Chemical Communication mdpi.comnih.gov |

| Aliphatic Amides | Both Sexes | Chemical Communication mdpi.comnih.gov |

| C12-C20 Esters (incl. Methyl Esters) | Mature Females | Species/Sex Recognition, Pheromones mdpi.comnih.govplos.org |

| C29-C33 Alkanes | Both Sexes (Quantitative Differences) | Desiccation Resistance, Communication mdpi.comnih.gov |

Metabolic Pathways and Regulatory Roles

The biosynthesis and degradation of this compound are governed by general fatty acid metabolism, which is highly conserved yet adapted for specific functions in different organisms. The core processes involve fatty acid synthesis, modification (desaturation, elongation, or shortening), and esterification.

In insects, the biosynthesis of fatty acid-derived pheromones provides a clear model for these pathways. The process typically begins with de novo synthesis of a saturated fatty acyl-CoA, most commonly palmitoyl-CoA (C16) or stearoyl-CoA (C18). nih.gov To produce a C14 backbone like that of myristelaidic acid, a C16 precursor undergoes one cycle of controlled chain shortening via β-oxidation. lu.sed-nb.info

The introduction of the double bond is catalyzed by specific fatty acyl-CoA desaturase enzymes. For instance, a Δ9-desaturase would act on a myristoyl-CoA (C14:0) precursor to create the double bond at the 9th carbon, resulting in a myristoleoyl-CoA (cis-9) or myristelaidoyl-CoA (trans-9), depending on the enzyme's stereospecificity. The final step is esterification, where an alcohol (in this case, methanol) is attached to the fatty acyl-CoA to form the methyl ester. This can be catalyzed by an acyltransferase.

Conversely, the degradation of fatty acid esters involves an initial hydrolysis step, catalyzed by an esterase, to release the free fatty acid (myristelaidic acid) and the alcohol. The free fatty acid can then be activated to its acyl-CoA form and enter the standard β-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units for energy production. nih.govbioline.org.br In some organisms, fatty acids can also be modified through other pathways, such as the omega-oxidation observed in Bacillus megaterium or the formation of oxylipins, which are signaling molecules derived from the oxidation of polyunsaturated fatty acids. moleculardepot.comresearchgate.net

Participation in Lipidomics Studies for Comprehensive Metabolic Profiling

The field of lipidomics, a branch of metabolomics, involves the large-scale study of lipids in biological systems. nih.gov This approach is critical for identifying novel biomarkers and understanding disease mechanisms. nih.gov Within this field, this compound is a frequently analyzed component, typically as part of the fatty acid methyl ester (FAME) fraction derived from complex lipids. The analysis of FAMEs via techniques like gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolic profiling. researchgate.net

Research has demonstrated the presence of its parent fatty acid, myristelaidate, in untargeted metabolomic profiling of various organisms. For instance, studies on barley ( Hordeum vulgare ) seedlings have identified myristelaidate (C14:1) as part of the plant's chemical makeup in its early growth stages. researchgate.net Similarly, lipidomic analyses of seaweeds have included myristelaidate in their scope to understand lipid biochemistry in marine organisms' development and acclimation to stress. researchgate.net

The precise identification of such fatty acid isomers is crucial for accurate metabolic profiling. The analytical behavior of this compound has been characterized in detail, facilitating its distinction from other isomers in complex biological samples.

Table 1: Analytical Characteristics of this compound in GC-MS Analysis This interactive table details the retention times of this compound on different gas chromatography columns, highlighting its role in analytical separation for lipidomics.

| Column Type | Stationary Phase Polarity | Retention Time (min) | Reference |

| HP-5MS | Non-polar | 15.53 | researchgate.net |

| DB-225MS | Medium/High-polar | 15.88 | researchgate.net |

| SLB-IL111 | Extremely polar (Ionic Liquid) | 23.00 | researchgate.net |

Significance in Oxylipin Signaling and Stress Responses in Eukaryotic Organisms

Oxylipins are a vast family of bioactive compounds derived from the oxidation of polyunsaturated fatty acids. researchgate.net These molecules function as essential signaling compounds in nearly all eukaryotic organisms, mediating responses to both developmental cues and environmental stresses. researchgate.net The biosynthesis of oxylipins can be initiated by enzymes such as lipoxygenases (LOX), leading to a cascade of products, including the well-known plant hormone jasmonic acid. researchgate.netresearchgate.net

Furthermore, in a study analyzing the metabolic response of Loblolly pine (Pinus taeda) to drought stress, this compound was used as a reference compound in the targeted and untargeted metabolomics analysis. moleculardepot.com This implies its relevance in tracking the metabolic shifts, potentially including those related to stress signaling pathways like oxylipins, that occur in plants under environmental pressure. moleculardepot.com

Modulation of Lipid Metabolism in Specific Biological Contexts

Lipid metabolism is a dynamic process, and its modulation is central to many physiological and pathological states, including metabolic syndrome, liver diseases, and diabetes. creative-proteomics.com Lipidomics has emerged as a powerful tool to observe these changes by comprehensively analyzing alterations in various lipid classes in cells, tissues, or biofluids. nih.gov

Studies investigating the effects of therapeutic agents or genetic modifications on lipid metabolism often reveal significant shifts in the profiles of numerous lipid species. For example, research on the natural compound celastrol (B190767) showed it could modulate the metabolism of lysophosphatidylcholines (LPCs), phosphatidylcholines (PCs), and sphingomyelins (SMs) in both cell culture and animal models of hyperlipidemia. nih.gov

In such comprehensive lipidomic analyses, this compound serves as one of many potential analytes. Alterations in its abundance, or that of its parent fatty acid, would be measured as part of the total fatty acid pool. These changes, when correlated with other metabolic shifts, can contribute to a broader understanding of how specific treatments or conditions modulate lipid metabolic pathways, such as fatty acid synthesis, elongation, desaturation, and catabolism. nih.gov Therefore, while not an active modulator itself, this compound is a key measurable endpoint in studies designed to investigate the modulation of lipid metabolism.

Utility as a Molecular Tool in Biochemical and Immunological Research

Beyond its role as an analyte in metabolic studies, this compound is widely used as a molecular tool and analytical standard in biochemical and immunological research. moleculardepot.comscbt.com Its availability as a high-purity, biotechnology-grade chemical makes it suitable for a range of laboratory applications. moleculardepot.comsigmaaldrich.com

As an analytical standard, it is used for the calibration of instruments and for the positive identification and quantification of myristelaidate in biological samples. sigmaaldrich.comsigmaaldrich.com This is essential for ensuring the accuracy and reproducibility of lipidomic and metabolomic experiments. researchgate.net Its use has been noted in diverse applications, from proteomics research to studies on the stress responses of plants. moleculardepot.comscbt.com The commercial availability of this compound underscores its value to the scientific community as a fundamental tool for exploring the complex world of lipid biochemistry. moleculardepot.com

Table 2: Product Specifications of this compound for Research Use This interactive table provides key specifications for this compound when sourced as a research-grade chemical compound.

| Property | Value | Reference(s) |

| Synonyms | Methyl trans-9-tetradecenoate; Myristelaidic acid methyl ester | scbt.comsigmaaldrich.com |

| CAS Number | 72025-18-4 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₁₅H₂₈O₂ | scbt.comacmec.com.cn |

| Molecular Weight | 240.38 | scbt.comsigmaaldrich.com |

| Purity | ≥98% | scbt.com |

| Grade | Analytical Standard, Biotechnology Grade | moleculardepot.comsigmaaldrich.com |

Future Directions and Emerging Research Areas

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

The detection and quantification of methyl myristelaidate, a trans-fatty acid methyl ester, often relies on gas chromatography (GC) coupled with various detectors. mdpi.comgcms.cz Standard methods, such as those from the Association of Official Analytical Collaboration (AOAC) and the American Oil Chemists' Society (AOCS), are frequently employed, sometimes with modifications. who.intresearchgate.net Future research is geared towards enhancing the sensitivity and specificity of these analytical techniques.

Current gas chromatography-mass spectrometry (GC-MS) methods can separate a wide range of fatty acid methyl esters (FAMEs), including this compound. mdpi.comkoreascience.kr The use of different capillary columns, ranging from non-polar to extremely polar, has been a key area of investigation to improve the separation of FAME isomers. mdpi.comgcms.cz For instance, highly polar ionic liquid-based columns have shown superior performance in separating geometric isomers compared to less polar options. mdpi.comresearchgate.net

Future developments will likely focus on optimizing these chromatographic conditions further. This includes exploring novel stationary phases for capillary columns that can provide even greater resolution between cis and trans isomers, which can be challenging to separate. mdpi.comresearchgate.net Additionally, advancements in mass spectrometry, such as tandem MS (MS/MS), can offer increased specificity for targeted analysis of trace amounts of this compound in complex biological samples. nih.gov The refinement of sample preparation techniques, including derivatization methods like methylation, is another area for improvement to ensure complete and efficient conversion of myristelaidic acid to its methyl ester for accurate analysis. gcms.cz

Genetic and Metabolic Engineering for Optimized this compound Biosynthesis

Metabolic engineering presents a promising avenue for the controlled biosynthesis of specific fatty acids like myristelaidic acid and its methyl ester. nih.govrepec.org This field combines principles of systems biology, synthetic biology, and genetic engineering to design and optimize metabolic pathways in microorganisms for the production of desired chemicals. nih.govweforum.org

While specific research on the engineered biosynthesis of this compound is not extensively documented, the foundational principles of metabolic engineering for fatty acid production are well-established. repec.org This typically involves the manipulation of key enzymes and regulatory elements within the fatty acid synthesis pathways of a host organism, such as yeast (e.g., Saccharomyces cerevisiae) or bacteria (e.g., Escherichia coli). nih.gov

Future research in this area could involve:

Identifying and engineering desaturase enzymes: These enzymes are crucial for introducing double bonds into fatty acid chains. Identifying or engineering a desaturase with specific activity for producing the trans-9 double bond in a C14 backbone would be a key step.

Optimizing precursor supply: Engineering the host's central metabolism to increase the availability of the precursor molecule, myristoyl-CoA, would be essential for high-yield production.

Controlling chain length termination: Modifying the fatty acid synthase complex to favor the production of C14 fatty acids would be necessary.

Introducing methyltransferase activity: A final enzymatic step to convert the free fatty acid to its methyl ester could be incorporated for direct production of this compound.

These strategies, which have been successfully applied to other fatty acid-based products, could pave the way for the sustainable and efficient microbial production of this compound. nih.gov

Elucidation of Undiscovered Biological Functions and Underlying Molecular Mechanisms

While this compound is recognized as a fatty acid methyl ester, its specific biological functions and the molecular mechanisms through which it acts are not yet fully understood. moleculardepot.com It is often used as a research tool in biochemical applications and lipid research. moleculardepot.comscbt.com

Future research is needed to uncover the potential roles of this compound in cellular processes. This could involve studies to determine if it can be incorporated into cellular membranes and what effect this might have on membrane fluidity and function. Investigating its potential as a signaling molecule is another important area. For example, some fatty acids and their derivatives, known as oxylipins, act as signaling molecules in various biological processes, including inflammation and cell-to-cell communication. researchgate.netresearchgate.net Research could explore whether this compound or its precursor, myristelaidic acid, can be converted into such bioactive lipids.

Studies have identified myristic acid, a related saturated fatty acid, as having roles in alleviating inflammation. nih.gov It would be valuable to investigate if this compound shares any of these properties or has distinct effects. Understanding how cells metabolize this compound and identifying the enzymes and pathways involved will be crucial in elucidating its biological significance.

Integration of Multi-Omics Approaches for Systems-Level Understanding

To gain a comprehensive understanding of the biological roles of this compound, the integration of multiple "omics" technologies is essential. This systems-level approach can provide a holistic view of the molecular changes induced by this compound.

Transcriptomics: This involves the analysis of the complete set of RNA transcripts in a cell. Transcriptome analysis can reveal which genes are up- or down-regulated in response to this compound. nih.govresearchgate.net This can provide insights into the signaling pathways and cellular processes that are affected by the compound. mdpi.com

Proteomics: This is the large-scale study of proteins. By analyzing changes in the proteome, researchers can identify proteins whose expression levels or post-translational modifications are altered by this compound. This can help to pinpoint the specific molecular targets of the compound.

By integrating data from these different omics platforms, researchers can build comprehensive models of how this compound interacts with biological systems. This can lead to the discovery of novel biological functions and the elucidation of its mechanisms of action.

Investigation of this compound in Interkingdom Signaling and Environmental Interactions

Fatty acids and their derivatives, including oxylipins, are increasingly recognized for their roles in communication between different organisms, a process known as interkingdom signaling. researchgate.net These molecules can influence interactions between plants, fungi, and bacteria. researchgate.net

Future research could investigate the potential role of this compound or its precursor, myristelaidic acid, in these environmental interactions. For instance, it could be explored whether this compound is produced by certain microorganisms and if it affects the growth or behavior of other organisms in the same environment. Studies on oxylipins have shown their involvement in modulating complex biofilms. researchgate.net Investigating whether this compound can influence biofilm formation could be a fruitful area of research.

Furthermore, understanding the fate of this compound in the environment is important. This includes studying its degradation by microorganisms and its potential to bioaccumulate. The presence of fatty acid methyl esters in various environmental samples warrants further investigation into their sources and ecological impact.

Q & A

Q. How is Methyl myristelaidate characterized in terms of its structural and physicochemical properties?

this compound (CAS 72025-18-4) is a trans-isomer fatty acid methyl ester with the molecular formula C15H28O2 and a molecular weight of 240.4 g/mol. Structural identification typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS), while purity analysis uses gas chromatography (GC) with flame ionization detection. Its trans configuration at the 9-position (C14:1T) distinguishes it from cis isomers like myristoleate (C14:1). Standardized protocols for characterization should include retention time matching with certified reference materials (e.g., 12.5% in fatty acid methyl ester mixtures) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Key safety measures include:

- Ventilation : Use local exhaust ventilation to minimize inhalation of aerosols or vapors .

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (EN 374 standard), eye protection, and lab coats. Respiratory protection is advised if ventilation is insufficient .

- Storage : Store in sealed containers away from oxidizers (e.g., peroxides) and heat sources. Contaminated packaging must be treated as hazardous waste .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and avoid environmental contamination .

Q. How can researchers verify the purity and stability of this compound during long-term storage?

Purity can be monitored via periodic GC-MS analysis. Stability testing should assess degradation under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months). Store the compound in airtight, light-resistant containers at -20°C to prevent oxidation or isomerization. Include internal standards (e.g., deuterated fatty acid esters) to track degradation products .

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictions in reactivity data for this compound?

While the compound is classified as stable under ambient conditions , its incompatibility with oxidizers necessitates controlled studies:

- Reactivity Screening : Conduct differential scanning calorimetry (DSC) to detect exothermic reactions with common oxidizers (e.g., KMnO4).

- Gas Evolution Analysis : Use headspace GC to identify volatile byproducts during thermal stress (e.g., 100–150°C).

- Kinetic Studies : Apply Arrhenius modeling to predict long-term stability under varying temperatures .

Q. How can researchers address the lack of ecotoxicological data for this compound?

Proposed methodologies include:

- Aquatic Toxicity Assays : Perform OECD Test No. 201 (algae growth inhibition) and No. 202 (Daphnia magna immobilization) to determine EC50 values.

- Bioaccumulation Potential : Measure the octanol-water partition coefficient (log Kow) via shake-flask or HPLC methods.

- Degradation Studies : Use OECD 301B (ready biodegradability) to assess persistence in water/sediment systems .

Q. What analytical techniques are suitable for quantifying this compound in biological samples?